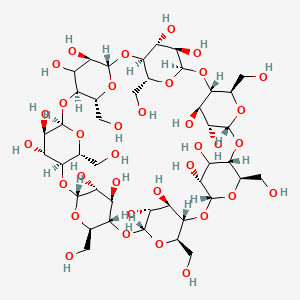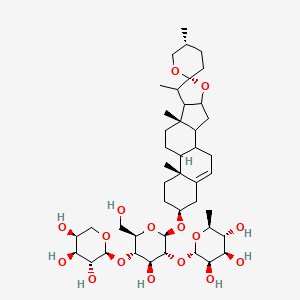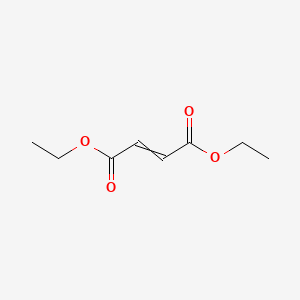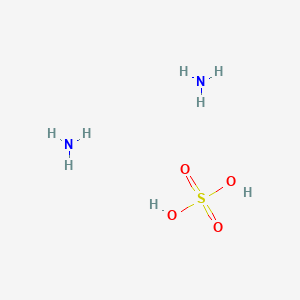
N-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,2-diphenylacetamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darifenacin hydrobromide is a potent muscarinic receptor antagonist used primarily for the treatment of overactive bladder syndrome. It works by selectively blocking the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions, thereby reducing the urgency to urinate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Darifenacin hydrobromide is synthesized through a multi-step process. One common method involves the alkylation of (3S)-1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of an inorganic base like potassium carbonate in a heterogeneous system of water and an organic solvent . The crude darifenacin base is then isolated and converted to the hydrobromide salt by adding concentrated hydrobromic acid .
Industrial Production Methods: In industrial settings, darifenacin hydrobromide is often produced using a similar synthetic route but optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Darifenacin hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The alkylation step in its synthesis is a nucleophilic substitution reaction.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Reagents: Potassium carbonate, hydrobromic acid, acetonitrile, and water.
Conditions: Reflux conditions for alkylation, room temperature for hydrolysis
Major Products: The major product of these reactions is darifenacin hydrobromide itself, with potential by-products including unreacted starting materials and minor impurities .
Wissenschaftliche Forschungsanwendungen
Darifenacin hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of muscarinic receptor antagonists.
Wirkmechanismus
Darifenacin hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking these receptors, darifenacin reduces bladder muscle contractions, thereby decreasing the urgency to urinate . This selectivity for the M3 receptor is thought to provide a clinical advantage in treating overactive bladder syndrome .
Vergleich Mit ähnlichen Verbindungen
Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder but less selective for the M3 receptor.
Tolterodine: Similar to darifenacin but with a broader range of muscarinic receptor antagonism.
Solifenacin: Another M3 selective antagonist but with different pharmacokinetic properties.
Uniqueness: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists, potentially offering fewer side effects related to non-selective muscarinic receptor blockade .
Eigenschaften
Molekularformel |
C28H29BrN2O2 |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,3-dihydropyrrol-4-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H28N2O2.BrH/c31-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-25-14-17-30(20-25)16-13-21-11-12-26-24(19-21)15-18-32-26;/h1-12,19-20,27H,13-18H2,(H,29,31);1H |
InChI-Schlüssel |
UIVCRLQAHMCYRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)



![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)

